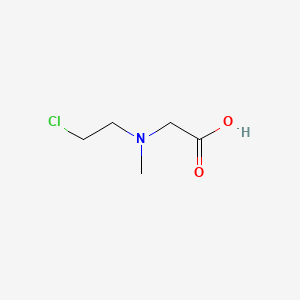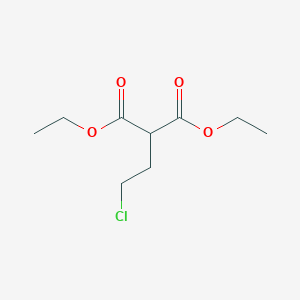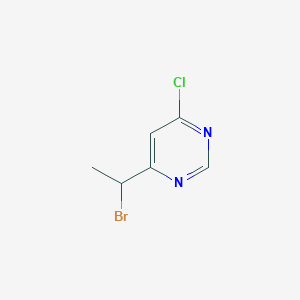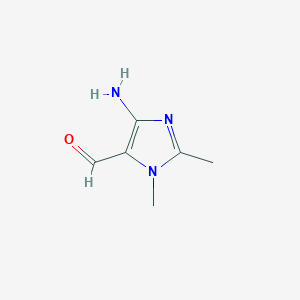
2-Chlorothiophene-3-carboxamide
Overview
Description
Scientific Research Applications
Heterocyclic Synthesis and Antibiotic Potential
2-Chlorothiophene-3-carboxamide derivatives have been studied for their potential in heterocyclic synthesis, leading to the development of new antibiotics and antibacterial drugs. The synthesis of various pyrimidinone derivatives from these compounds has shown promising results in combating both Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Spectroscopic Studies and Dipole Moment Estimation
Research into the absorption and fluorescence spectra of carboxamide derivatives, including those of 2-Chlorothiophene-3-carboxamide, has been instrumental in estimating ground and excited state dipole moments. These studies, using solvatochromic methods, provide critical insights into the molecular behavior of these compounds in various solvents, which is important for understanding their interaction with biological systems (Patil et al., 2011).
Fluorescence Quenching Mechanisms
Investigations into the fluorescence quenching of biologically active carboxamide derivatives, including those of 2-Chlorothiophene-3-carboxamide, have been conducted. Understanding the quenching mechanisms in different solvents is crucial for the development of fluorescent probes and sensors based on these compounds (Patil et al., 2012).
Novel Synthesis Routes
The development of novel synthesis routes for thiophene derivatives, including 2-Chlorothiophene-3-carboxamide, has been a significant area of research. These synthesis methods are key for producing various biologically active compounds efficiently and sustainably (Abu-El-Halawa et al., 2008).
Crystal Structure Analysis
Crystallographic studies of 2-Chlorothiophene-3-carboxamide derivatives have provided valuable insights into their molecular structure, which is crucial for understanding their reactivity and potential as pharmaceuticals (Abbasi et al., 2011).
Chemical Reactions and Applications
Investigations into the chemical reactions of 2-Chlorothiophene with various compounds have led to the synthesis of novel thiophene derivatives, demonstrating its versatility in organic synthesis (Sone et al., 1986).
properties
IUPAC Name |
2-chlorothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTBRPBLTXCEJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorothiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[2-(Ethoxycarbonyl)prop-2-en-1-yl]boronic acid](/img/structure/B3188075.png)


